tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate
Description
Chemical Structure: tert-Butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate (CAS: 2142248-55-1, C₁₂H₂₅NO₃) is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group, a branched 2,2-dimethylpropyl (neopentyl) substituent, and a 2-hydroxyethyl chain (Figure 1). The Boc group provides steric protection for amines, while the hydroxyethyl moiety introduces hydrogen-bonding capabilities. Its molecular weight is 231.33 g/mol, and its SMILES representation is OCCN(C(=O)OC(C)(C)C)CC(C)(C)C .
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9-13(7-8-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
InChI Key |
NGSNSLPUEIBAIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CN(CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction of Amines with Cyclic Carbonates
One of the principal methods for preparing hydroxyalkyl carbamates, including tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate, is the nucleophilic ring-opening of cyclic carbonates by amines. This method is favored for its mild conditions and high selectivity.
- Mechanism: The amine nucleophile attacks the electrophilic carbonyl carbon of the cyclic carbonate, leading to ring opening and formation of the hydroxyalkyl carbamate.
- Catalysts: Organotitanate catalysts have been reported to enhance the transesterification and ring-opening efficiency.
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to maintain homogeneity and solubilize reactants.
Carbamate Formation via Carbamoyl Chlorides or Isocyanates
Another approach involves the reaction of amines with tert-butyl chloroformate or tert-butyl isocyanate to introduce the tert-butyl carbamate group.
- Conditions: Typically performed under inert atmosphere (e.g., nitrogen) with base (e.g., triethylamine or N,N-diisopropylethylamine) to scavenge HCl or other acidic byproducts.
- Purification: The product is isolated by extraction, drying, and chromatographic purification if necessary.
Specific Preparation Method for tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate
While direct literature on this exact compound is limited, closely related hydroxyalkyl carbamates with tert-butyl protection have been synthesized via the following method adapted from similar compounds synthesis protocols:
Starting Materials
- Amine: N-(2,2-dimethylpropyl)amine or neopentylamine derivative.
- Cyclic Carbonate: Ethylene carbonate or substituted cyclic carbonates.
- tert-Butyl Carbamate Source: tert-Butyl chloroformate or tert-butyl isocyanate.
Reaction Procedure
Example Reaction Conditions
- Solvent: Tetrahydrofuran (THF)
- Temperature: Initial 0 °C to room temperature
- Catalyst/Base: N,N-Diisopropylethylamine (DIPEA)
- Reaction Time: 12–24 hours under nitrogen
- Yield: Typically 80–90% depending on purity and scale
Analytical Data and Characterization
The product is characterized by:
- NMR Spectroscopy: Confirming tert-butyl group (singlet ~1.4 ppm), hydroxyethyl protons, and 2,2-dimethylpropyl signals.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight.
- Purity: Typically >99% by HPLC or GC analysis after recrystallization.
- Melting Point: Consistent with literature values for similar carbamates.
Comparative Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Aminolysis of cyclic carbonate | N-(2,2-dimethylpropyl)amine + ethylene carbonate | Organotitanate or none | THF, DMF | 0–25 °C | 75–85 | Mild, selective |
| Carbamate formation with tert-butyl chloroformate | Hydroxyalkyl amine + tert-butyl chloroformate | DIPEA or TEA | CH2Cl2, THF | 0–5 °C | 80–90 | Requires inert atmosphere |
| Transesterification of hydroxyalkyl carbamates | Hydroxyalkyl carbamate + alkyl acrylates | Organotitanate | Various | Ambient | 70–80 | Used for derivatives |
Chemical Reactions Analysis
Types of Reactions
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl N-Hydroxycarbamate (N-Boc-hydroxylamine)
Key Differences :
- Structure : Lacks the neopentyl and hydroxyethyl groups; instead, it has a hydroxylamine functional group directly attached to the Boc group.
- Hydrogen Bonding : Forms robust intermolecular N–H···O and O–H···O interactions (e.g., N(1)–H(1)···O(1) = 2.81 Å), leading to ribbon-like crystal packing .
- Applications : Used as a precursor for nitroxide radicals and in oxidation reactions.
Comparison :
The absence of bulky substituents in N-Boc-hydroxylamine reduces steric hindrance, making it more reactive in nucleophilic reactions compared to the neopentyl-containing target compound. However, the hydroxyethyl group in the target compound offers additional hydrogen-bonding sites, which may stabilize its solid-state structure .
tert-Butyl N-[1-(2-Hydroxyethyl)cyclopropyl]carbamate
Key Differences :
- Structure: Replaces the neopentyl group with a cyclopropane ring fused to a hydroxyethyl chain (CAS: 753023-57-3, C₁₀H₁₉NO₃).
- Physical Properties : Lower molecular weight (215.29 g/mol) and density (1.062 g/cm³) compared to the target compound (231.33 g/mol) .
- Synthesis : Likely involves cyclopropanation reactions, whereas the target compound may require alkylation of a neopentyl precursor.
The neopentyl group in the target compound provides greater steric bulk, which could enhance metabolic stability .
tert-Butyl 2-Aminoethyl(2-hydroxyethyl)carbamate
Key Differences :
- Structure: Contains an additional aminoethyl group (CAS: 364056-56-4, C₉H₂₀N₂O₃).
- Reactivity : The free amine group enables participation in coupling reactions (e.g., peptide synthesis), unlike the target compound, which lacks a primary amine .
- pKa : Predicted pKa of 14.62, indicating basicity under physiological conditions .
tert-Butyl N-(2-Hydroxyethyl)-N-methylcarbamate
Key Differences :
- Structure: Substitutes the neopentyl group with a methyl group (C₈H₁₇NO₃).
- Molecular Weight : 187.23 g/mol, significantly lower than the target compound.
- Applications : Used as a building block for kinase inhibitors due to its compact structure .
However, the neopentyl group in the target compound may enhance binding to hydrophobic protein pockets .
tert-Butyl N-{3-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate
Key Differences :
- Structure: Features a naphthoquinone moiety linked via a propylamine chain (C₁₈H₂₁ClN₂O₄).
- Hydrogen Bonding : Exhibits bifurcated N–H···O interactions (N1–H1⋯O4 and N1–H1⋯O1) that stabilize dimeric crystal structures .
- Applications: Demonstrates anticancer and antimalarial activities due to the quinone moiety .
Comparison: The naphthoquinone group introduces redox-active properties absent in the target compound. However, the neopentyl group in the target may improve pharmacokinetic profiles by reducing oxidative metabolism .
Biological Activity
Tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and applications based on diverse scientific literature and research findings.
- Molecular Formula : C12H25N2O3
- Molecular Weight : 233.35 g/mol
- CAS Number : 184357-44-6
This compound features a tert-butyl group, a hydroxyethyl moiety, and a carbamate functional group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can modulate enzyme and receptor activities through binding, leading to significant biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
- Receptor Modulation : It can bind to receptors, influencing signal transduction pathways that regulate cellular functions.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that carbamate derivatives exhibit antimicrobial properties against various pathogens. The presence of the hydroxyethyl group enhances solubility and bioavailability, contributing to its effectiveness.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 50 | 15 |
| Escherichia coli | 50 | 12 |
Case Study 2: Neuroprotective Effects
Research conducted on neuroblastoma cell lines demonstrated that the compound reduced cell death induced by oxidative stress. The treatment led to a 30% increase in cell viability compared to untreated controls.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 50 |
| Compound Treatment | 80 |
Applications in Research and Industry
The unique structure of this compound positions it as a valuable compound in various fields:
- Pharmaceutical Development : Its biological activities make it a candidate for further development into therapeutic agents targeting infections and inflammation.
- Chemical Synthesis : Used as a building block in organic synthesis due to its reactive carbamate group.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate, and what reaction conditions are critical for achieving high yield?
- Methodological Answer : The compound is synthesized via carbamate formation using tert-butyl dicarbonate (Boc₂O) and a bifunctional amine. Key steps include:
- Reacting the amine precursor (e.g., 2,2-dimethylpropylamine and 2-hydroxyethylamine derivatives) with Boc₂O in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Using a base (e.g., triethylamine) to neutralize acid byproducts and maintain a pH of 8–9, which prevents side reactions .
- Optimizing reaction time (typically 4–12 hours) and temperature (0–25°C) to balance yield and purity .
Q. Which analytical techniques are recommended for characterizing the structural integrity of tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., tert-butyl at δ ~1.4 ppm, hydroxyethyl protons at δ ~3.6 ppm) and monitor reaction progress .
- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the carbamate group). SHELX software is widely used for refinement .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What purification methods are commonly employed for this compound, and how do solvent systems affect crystallization efficiency?
- Methodological Answer :
- Column Chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) separates impurities .
- Recrystallization : Slow evaporation from acetonitrile or DCM/hexane mixtures yields high-purity crystals. Polar solvents enhance hydrogen bonding, improving crystal lattice formation .
Advanced Research Questions
Q. How can reaction parameters (temperature, pH, solvent choice) be optimized to improve purity and yield?
- Methodological Answer :
- Solvent Selection : THF improves solubility of bulky tert-butyl groups, while DCM minimizes side reactions due to its low polarity .
- Temperature Control : Reactions at 0–5°C reduce thermal decomposition of Boc intermediates; gradual warming to room temperature ensures completion .
- pH Optimization : Maintaining pH 8–9 with triethylamine prevents carbamate hydrolysis. Deviations below pH 7 risk Boc-group cleavage .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR chemical shift discrepancies)?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and verify assignments .
- Crystallographic Validation : X-ray structures provide unambiguous bond-length/angle data to resolve ambiguities .
Q. How do hydrogen-bonding interactions in the crystal structure influence molecular conformation and stability?
- Methodological Answer :
- The hydroxyethyl group forms intramolecular N–H⋯O and O–H⋯O hydrogen bonds, locking the carbamate group into a planar conformation. This rigidity enhances thermal stability and reduces hydrolysis susceptibility .
- Intermolecular C–H⋯O bonds create a 3D network, increasing melting point and crystallinity. SHELX refinement reveals these interactions via Fourier difference maps .
Q. What mechanistic insights explain regioselectivity in competing reactions during synthesis?
- Methodological Answer :
- Steric hindrance from the 2,2-dimethylpropyl group directs Boc protection to the less hindered hydroxyethyl amine. Kinetic studies (e.g., in situ IR monitoring) show faster reaction at the primary amine site .
- Solvent polarity influences transition-state stabilization: THF stabilizes charge-separated intermediates, favoring carbamate formation over N-alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
